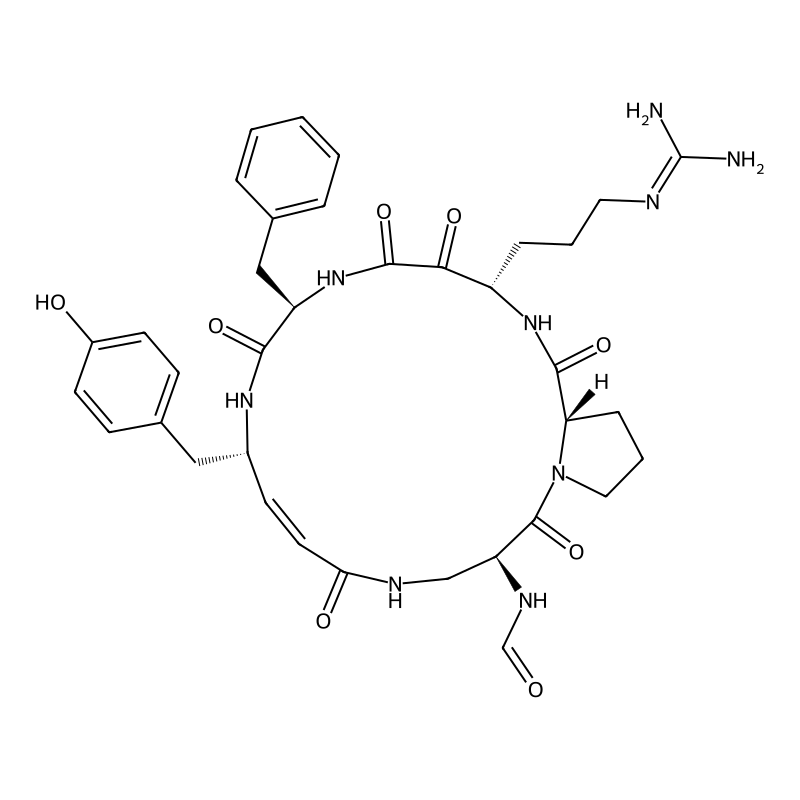Cyclotheonamide A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Cyclotheonamide A is a cyclic peptide derived from the marine sponge Theonella and is recognized for its unique structure and biological properties. It is characterized by a macrocyclic framework that includes an α-keto amide group, which plays a crucial role in its interaction with biological targets. The molecular formula of Cyclotheonamide A is C₁₈H₃₃N₇O₄, and its structure features a series of amino acid residues arranged in a specific sequence that contributes to its functional properties .
Cyclotheonamide A exhibits notable biological activity, particularly as an inhibitor of thrombin. Its mechanism of action involves binding to the active site of thrombin, thereby preventing substrate access and subsequent enzymatic activity. This property suggests potential therapeutic applications in treating conditions related to thrombosis and hemostasis . Additionally, studies have indicated that Cyclotheonamide A may possess antimicrobial properties, although further research is needed to fully elucidate these effects.
The synthesis of Cyclotheonamide A has been achieved through various methodologies. One prominent approach involves a convergent synthesis strategy that utilizes key intermediates to construct the cyclic structure efficiently. The synthetic route typically includes:
- Formation of Peptide Segments: Key amino acid segments are synthesized individually.
- Coupling Reaction: The segments are coupled together to form a linear precursor.
- Cyclization: The linear precursor undergoes cyclization to form the final cyclic peptide.
Specific reagents and conditions are employed throughout these steps to ensure high yields and purity of the final product .
Cyclotheonamide A's primary application lies in its potential as a therapeutic agent for thrombotic disorders. Its ability to inhibit thrombin makes it a candidate for drug development aimed at managing blood coagulation issues. Additionally, its unique structure could inspire novel drug designs targeting similar biological pathways or serve as a template for synthesizing analogues with enhanced efficacy or reduced side effects .
Research on the interaction of Cyclotheonamide A with thrombin has revealed intricate details about its binding mechanism. The α-keto amide group acts as a transition-state analogue, facilitating strong interactions with specific residues in the thrombin active site. Studies employing techniques such as X-ray crystallography have provided insights into these interactions, highlighting the significance of specific amino acid motifs within both Cyclotheonamide A and thrombin for effective binding .
Cyclotheonamide A shares structural similarities with other macrocyclic peptides, particularly those derived from marine sources or designed as thrombin inhibitors. Notable similar compounds include:
- Cyclotheonamide B: An analogue with slight modifications in its structure, which also exhibits thrombin inhibitory activity.
- Cyclotheonamide C: Another derivative that showcases variations in amino acid composition and structural features.
- PPACK (D-Phe-Pro-Arg-CH2Cl): A synthetic thrombin inhibitor used for comparison due to its established effectiveness.
Comparison TableCompound Structure Type Biological Activity Unique Features Cyclotheonamide A Cyclic Peptide Thrombin Inhibition α-Keto amide group Cyclotheonamide B Cyclic Peptide Thrombin Inhibition Acetylated variant Cyclotheonamide C Cyclic Peptide Thrombin Inhibition Structural variations PPACK Synthetic Inhibitor Thrombin Inhibition Non-peptide based
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Cyclotheonamide A | Cyclic Peptide | Thrombin Inhibition | α-Keto amide group |
| Cyclotheonamide B | Cyclic Peptide | Thrombin Inhibition | Acetylated variant |
| Cyclotheonamide C | Cyclic Peptide | Thrombin Inhibition | Structural variations |
| PPACK | Synthetic Inhibitor | Thrombin Inhibition | Non-peptide based |
Cyclotheonamide A's distinct α-keto amide functionality sets it apart from these compounds, contributing to its unique binding characteristics and potential therapeutic applications .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Ganesh V, Lee AY, Clardy J, Tulinsky A. Comparison of the structures of the cyclotheonamide A complexes of human alpha-thrombin and bovine beta-trypsin. Protein Sci. 1996 May;5(5):825-35. PubMed PMID: 8732754; PubMed Central PMCID: PMC2143408.
3: Lewis SD, Ng AS, Baldwin JJ, Fusetani N, Naylor AM, Shafer JA. Inhibition of thrombin and other trypsin-like serine proteinases by cyclotheonamide A. Thromb Res. 1993 Apr 15;70(2):173-90. PubMed PMID: 8322286.
4: Schaschke N, Sommerhoff CP. Upgrading a natural product: inhibition of human beta-tryptase by cyclotheonamide analogues. ChemMedChem. 2010 Mar 1;5(3):367-70. doi: 10.1002/cmdc.200900484. PubMed PMID: 20077463.
5: Owens TD, Semple JE. Atom-economical synthesis of the N(10)-C(17) fragment of cyclotheonamides via a novel Passerini reaction-deprotection-acyl migration strategy. Org Lett. 2001 Oct 18;3(21):3301-4. PubMed PMID: 11594819.
6: Yli-Kauhaluoma J, Janda KD. Twisted alpha-keto amides as transition-state analogues for acyl-transfer reactions: synthesis of the immunoconjugates. Bioorg Med Chem. 1994 Jun;2(6):521-8. PubMed PMID: 7528089.








